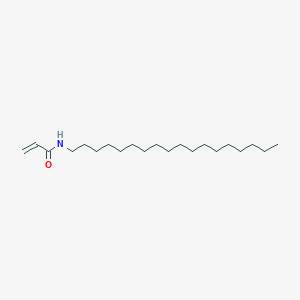

N-Octadecylacrylamide

Description

N-Octadecylacrylamide (CAS: 1506-54-3) is a long-chain acrylamide derivative with the molecular formula C₂₁H₄₁NO and a molecular weight of 323.556 g/mol. Its structure consists of an acrylamide backbone substituted with an octadecyl (C₁₈H₃₇) group, conferring hydrophobic properties. Key physical properties include a density of 0.86 g/cm³, melting point of 74–75°C, boiling point of 457°C, and flash point of 285.4°C . This compound is primarily used in polymer synthesis, surfactants, and specialty materials due to its amphiphilic nature.

Propriétés

IUPAC Name |

N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWVYEGPPMQTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31472-14-7 | |

| Record name | Poly(N-octadecylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50934008 | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-54-3 | |

| Record name | Octadecylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octadecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Octadecyl amine reacts with acryloyl chloride in a 1:1 molar ratio, facilitated by triethylamine (TEA) as a proton scavenger. The mechanism proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl). TEA neutralizes HCl, shifting the equilibrium toward product formation:

Experimental Procedure

-

Reagent Preparation : Octadecyl amine (3.60 g, 12 mmol) is dissolved in chloroform (60 mL) under nitrogen purge.

-

Base Addition : Triethylamine (2.00 mL, 14.4 mmol) is added to the solution at 0°C to minimize exothermic side reactions.

-

Acryloyl Chloride Addition : Acryloyl chloride (1.17 mL, 14.4 mmol) is introduced dropwise over 30 minutes.

-

Reaction Quenching : After 4 hours of stirring at room temperature, methanol (5 mL) is added to terminate unreacted acryloyl chloride.

-

Purification : The crude product is recrystallized from methanol at −20°C, yielding white crystalline ODA (85% yield).

Table 1: Optimization of Direct Synthesis Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Chloroform | Maximizes solubility of reactants |

| Temperature | 0°C (initial), 25°C (reaction) | Prevents oligomerization |

| Molar Ratio (Amine:Acryloyl Chloride) | 1:1.2 | Compensates for volatility losses |

| Reaction Time | 4 hours | Balances conversion vs. degradation |

Characterization

-

1H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.25 (m, 32H, CH₂), 3.40 (q, 2H, NHCH₂), 5.60–6.30 (m, 3H, CH₂=CHCO).

-

Elemental Analysis : Found C 76.2%, H 12.5%, N 4.1% (Theoretical C 76.4%, H 12.6%, N 4.2%).

-

Melting Point : 98–100°C, consistent with lamellar crystalline packing.

Copolymerization and Post-Synthetic Modification

ODA is frequently incorporated into copolymers to tailor material properties. A notable example is the synthesis of AB-alternating polyacrylamides via cyclopolymer aminolysis.

Template Monomer Strategy

-

Cyclopolymer Synthesis : Photopolymerization of 2-acrylamidoethyl 2-(acryloyloxy)-5-nitrobenzoate under UV light yields a cyclopolymer with pendant nitrobenzoate groups.

-

Aminolysis : Reaction with octadecyl amine at 60°C for 48 hours replaces nitrobenzoate groups with octadecyl chains:

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Application Scope |

|---|---|---|---|---|

| Direct Acrylation | 85 | 99 | Industrial | Bulk ODA production |

| Cyclopolymer Aminolysis | 60–65 | 95 | Lab-scale | Functional copolymers |

Challenges in RAFT Polymerization

Attempts to synthesize ODA-containing copolymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization encountered limitations:

-

Temperature Sensitivity : Degradation of octadecyl chains above 70°C necessitates low-temperature initiators (e.g., V-70).

-

Solvent Compatibility : Dioxane/DMF (4:1 v/v) mixtures prevent phase separation during polymerization.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Polymerization and Copolymer Formation

ODA undergoes free-radical copolymerization with hydrophilic monomers like 2-hydroxyethyl acrylamide (HEAm) :

Key Polymerization Data

| Monomer Ratio (ODA:HEAm) | Reactivity Ratios (r₁:ODA, r₂:HEAm) | Thermal Transition (°C) |

|---|---|---|

| 50:50 | r₁=0.39, r₂=0.81 | Tₘ=30, T_g=83-118 |

| 60:40 | - | Tₘ=34, T_g=92 |

This statistical copolymerization produces materials with temperature-dependent self-assembly into lamellar structures (d-spacing=3.4-4.6 nm) . The polymerization mechanism follows conventional radical chain growth, with AIBN initiation at 60°C in toluene/DMF .

Thermal Behavior and Degradation

Thermogravimetric analysis shows decomposition initiates at 285°C . Differential scanning calorimetry (DSC) reveals:

Thermal Transitions

| Process | Temperature Range | ΔH (J/g) |

|---|---|---|

| Side-chain crystallization | 28-32°C | 45-60 |

| Glass transition | 83-118°C | - |

Annealing above T_g induces structural reorganization into side-chain-segregated lamellae (4.6 nm periodicity) .

Reactivity with Nucleophiles

The acrylamide group demonstrates Michael addition reactivity. Kinetic studies with glutathione (GSH) show:

Second-Order Rate Constants

| Nucleophile | k_GSH (M⁻¹h⁻¹) | Steric Factor |

|---|---|---|

| GSH | 2.574-134.800* | High |

*Range represents different acrylamide derivatives. ODA's long alkyl chain creates steric hindrance, reducing reactivity compared to unsubstituted acrylamide .

Self-Assembly and Monolayer Formation

ODA forms stable Langmuir-Blodgett films with:

Applications De Recherche Scientifique

Polymer Science and Material Engineering

N-Octadecylacrylamide is primarily utilized in the synthesis of copolymers, which exhibit unique thermal and structural properties. Here are some notable applications:

- Self-assembled Structures : ODA can be copolymerized with other acrylamides, such as hydroxyethyl acrylamide (HEAm), to form statistical copolymers that self-assemble into lamellar structures. These structures are influenced by the comonomer composition and processing conditions. For instance, studies have shown that copolymers with specific HEAm contents can transition between different lamellar structures upon thermal treatment, indicating their potential for use in responsive materials .

- Nanophase Separation : Research has demonstrated that ODA can facilitate nanophase separation effects when used in mixed Langmuir films. This property allows for the creation of materials with tailored surface characteristics, which can be beneficial in applications such as coatings and membranes .

Coatings and Surface Modifications

The hydrophobic nature of this compound makes it suitable for various coatings and surface modification applications:

- Water-repellent Coatings : ODA-based polymers can be applied as coatings to impart water repellency to surfaces. This is particularly useful in textiles, automotive finishes, and construction materials where moisture resistance is critical.

- Biocompatibility : Due to its chemical structure, ODA is being explored for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The hydrophobic properties can enhance the interaction with biological molecules, potentially improving drug solubility and release profiles.

Case Study 1: Thermal Properties of ODA Copolymers

A study investigated the thermal properties of poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) copolymers through differential scanning calorimetry (DSC). The findings revealed that the self-assembled lamellae formed by these copolymers exhibited distinct thermal transitions based on their composition and annealing temperature. This indicates the potential for designing materials with specific thermal behaviors for applications in sensors or thermally responsive devices .

Case Study 2: Langmuir Blodgett Films

Research on poly(n-octadecyl acrylamide) in Langmuir Blodgett films highlighted its ability to create highly ordered structures at the molecular level. The study demonstrated that manipulating the molecular arrangement could lead to enhanced optical and electronic properties, making these films suitable for applications in electronic devices and sensors .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-Octadecylacrylamide is primarily based on its ability to form stable monolayers and polymers. The long alkyl chain provides hydrophobic interactions, while the acrylamide group allows for polymerization and functionalization. These properties enable it to interact with various molecular targets and pathways, making it useful in creating materials with specific properties .

Comparaison Avec Des Composés Similaires

Derivatives with Quinazolinyl and Thiazolidinyl Substituents

Several N-octadecylacrylamide derivatives, synthesized in , demonstrate how structural modifications influence properties:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound (1506-54-3) | C₂₁H₄₁NO | 323.556 | - | 74–75 | Octadecyl group |

| 8b | C₃₄H₄₄ClN₃O₂ | 586.19 | 80 | 110–112 | 4-Chlorobenzylidene-aminoquinazolinyl |

| 9a | C₃₇H₄₈N₄O₂S | 636.87 | 65 | 85–87 | Thiazolidinyl-phenyl group |

| 11 | C₂₈H₄₁N₅OS | 503.73 | 75 | 71–73 | Triazoloquinazolinyl-thione |

Key Observations :

- Substituent Effects : The addition of bulky heterocyclic groups (e.g., quinazolinyl in 8b) increases molecular weight and melting points compared to the parent compound. For instance, 8b melts at 110–112°C versus 74–75°C for this compound .

- Synthetic Efficiency : Yields vary significantly (65–80%), influenced by reaction conditions and substituent complexity. Compound 8b achieves an 80% yield, while 9a and 11 show lower yields (65–75%) due to steric hindrance .

Comparison with N-Octadecylformamide

N-Octadecylformamide (CAS: 32585-06-1) shares a similar long alkyl chain but differs in the amide group:

| Property | This compound | N-Octadecylformamide |

|---|---|---|

| Molecular Formula | C₂₁H₄₁NO | C₁₉H₃₉NO |

| Molecular Weight | 323.556 g/mol | 297.52 g/mol |

| Boiling Point | 457°C | Not reported |

| Safety Profile | Limited data | Requires PPE; irritant |

Structural Impact :

- The acrylamide group in this compound introduces double-bond reactivity, enabling polymerization, whereas the formamide group in N-octadecylformamide lacks this property .

- Safety protocols for N-octadecylformamide mandate respiratory protection (e.g., P95 masks) and stringent handling due to irritation risks, whereas data for this compound remains sparse .

Comparison with Acrylamide and Derivatives

Acrylamide (CAS: 79-06-1) and its derivatives, such as N-(Hydroxymethyl)acrylamide, highlight regulatory and hazard differences:

| Compound | Key Property | Occupational Exposure Limit | Regulatory Status |

|---|---|---|---|

| Acrylamide | Neurotoxic, carcinogenic | 0.1 mg/m³ (EU) | Restricted under REACH |

| N-(Hydroxymethyl)acrylamide | Suspected mutagen | Not established | Candidate List (SVHC) |

| This compound | Limited toxicity data | Not established | No current restrictions |

Key Insight :

Activité Biologique

N-Octadecylacrylamide (ODA) is a long-chain fatty acid derivative of acrylamide, characterized by its hydrophobic properties and potential biological activities. Its structure, comprising a long octadecyl chain attached to an acrylamide moiety, allows it to exhibit unique interactions with biological systems, making it a subject of interest in various fields, including drug delivery, tissue engineering, and cancer therapy.

- Chemical Formula : C21H41NO

- Molecular Weight : 341.57 g/mol

- CAS Number : 73930-16-2

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interaction : The long hydrophobic chain enhances the compound's ability to interact with cell membranes, potentially affecting membrane fluidity and permeability.

- Polymer Formation : ODA can polymerize to form hydrogels that are biocompatible and can encapsulate drugs, enhancing their delivery to target sites.

- Antimicrobial Activity : Research indicates that derivatives of long-chain fatty acids exhibit antimicrobial properties, which may extend to ODA.

Anticancer Properties

Recent studies have explored the anticancer potential of acrylamide derivatives, including ODA. Acrylamide compounds have been shown to inhibit cancer cell proliferation through various pathways:

- EGFR Inhibition : Acrylamide derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), a critical player in many cancers. For instance, compounds similar to ODA have been linked to significant antiproliferative effects on breast carcinoma cell lines (MCF-7) with IC50 values indicating potent activity against these cells .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of acrylamide derivatives found that certain compounds exhibited significant antiproliferative actions against MCF-7 cells:

| Compound | IC50 (μM) |

|---|---|

| 6a | 3.39 ± 0.11 |

| 6b | 5.94 ± 0.17 |

| Reference Drug (Doxorubicin) | 6.18 |

These findings suggest that ODA and its derivatives may serve as effective agents in cancer therapy by inducing apoptosis and inhibiting tumor growth.

Case Studies

- Effect on Cancer Cell Lines : In vitro studies have shown that ODA can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compound 6h from a related study was found to increase p53 expression significantly, leading to enhanced apoptosis .

- Biocompatibility in Drug Delivery Systems : ODA-based polymers have been investigated for their potential in drug delivery applications due to their biocompatibility and ability to form hydrogels that can encapsulate therapeutic agents.

Q & A

Q. What are the standard methods for synthesizing N-Octadecylacrylamide, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting acryloyl chloride with octadecylamine in anhydrous solvents like dichloromethane under nitrogen atmosphere ensures controlled reaction conditions . Post-synthesis, purity is validated using techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., peaks at δ 6.3–6.5 ppm for acrylamide protons) and high-performance liquid chromatography (HPLC) to quantify residual monomers. Elemental analysis (C, H, N) is also critical to verify stoichiometric ratios (e.g., expected C: 76.7%, H: 13.2%, N: 4.7%) .

Q. How can copolymerization reactivity ratios for this compound be experimentally determined?

Reactivity ratios (r₁, r₂) are determined using the Mayo-Lewis equation applied to copolymerization data. For instance, copolymerizing this compound (M₁) with acrylonitrile (M₂) in tert-butyl alcohol at 60°C yields r₁ = 1.44 ± 0.019 and r₂ = 1.10 ± 0.035 via linear regression of the monomer feed vs. copolymer composition . Gas chromatography (GC) or NMR monitors monomer consumption, while the Fineman-Ross or Kelen-Tüdős methods refine statistical accuracy. These parameters (Q = 0.60, e = 1.20) inform copolymer design for tailored hydrophobicity .

Q. What are the recommended protocols for characterizing thermal stability in this compound-based polymers?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For example, this compound homopolymers show onset degradation at ~250°C due to alkyl chain breakdown. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points of crystalline domains). Cross-linked variants exhibit higher stability, with degradation shifts ≥20°C, validated via Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group integrity .

Advanced Research Questions

Q. How do molecular packing dynamics of this compound in Langmuir-Blodgett (LB) films influence nanoscale patterning?

LB film formation involves compressing this compound monolayers on a water subphase to achieve surface pressures of 20–30 mN/m, yielding highly ordered structures. Photopolymerization of these films under UV light (λ = 254 nm) generates negative-tone patterns with resolutions <100 nm. Atomic force microscopy (AFM) confirms film uniformity, while grazing-incidence X-ray diffraction (GIXD) quantifies alkyl chain tilt angles (~30°), critical for optimizing interfacial interactions in lithography .

Q. What strategies resolve contradictions in copolymerization data for this compound with polar vs. non-polar comonomers?

Discrepancies arise from solvent polarity and monomer compatibility. For example, this compound (Q = 0.66, e = 1.13) shows higher reactivity with vinyl acetate (r₁ = 6.11) in tert-butyl alcohol due to solvophobic aggregation, whereas polar solvents like DMF disrupt this effect. Kinetic Monte Carlo simulations or reactivity density functional theory (DFT) models can reconcile such anomalies by accounting for solvent-induced conformational changes .

Q. How can cross-linking strategies enhance the mechanical properties of this compound hydrogels for biomedical applications?

Radical-initiated cross-linking (e.g., using azobisisobutyronitrile, AIBN) with bifunctional monomers (e.g., N,N'-methylenebisacrylamide) improves elastic modulus (G’ ≥ 10 kPa). Swelling studies in PBS (pH 7.4) correlate cross-link density with equilibrium swelling ratios (Q = 15–20). Cytocompatibility is validated via MTT assays, ensuring >90% cell viability for fibroblast cultures, critical for drug delivery systems .

Methodological Guidelines

- Data Contradiction Analysis : When copolymerization parameters conflict (e.g., Q-values varying across solvents), employ multivariate ANOVA to isolate solvent polarity and temperature effects. Replicate experiments under inert conditions (e.g., glovebox) to minimize oxygen interference .

- Experimental Reproducibility : Document solvent purity (e.g., tert-butyl alcohol, ≥99.9%), initiator concentrations (e.g., AIBN, 0.1–1.0 mol%), and degassing protocols (3 freeze-pump-thaw cycles) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.